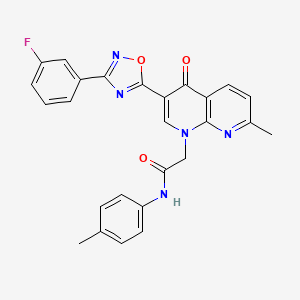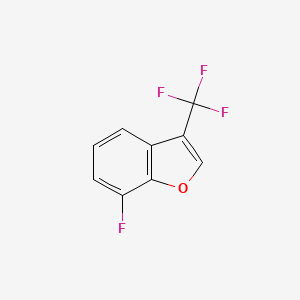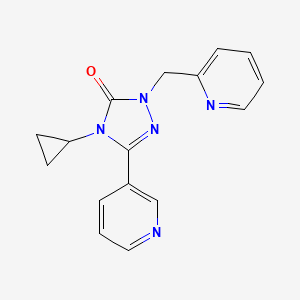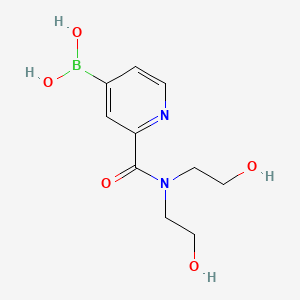
N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C26H20FN5O3 and its molecular weight is 469.476. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide is related to compounds that demonstrate significant antifungal properties. For instance, derivatives such as 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as effective fungicides against Candida species and show broad antifungal in vitro activity against various fungi species, including molds and dermatophytes. These derivatives also exhibited in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Pharmaceutical Applications
The compound also bears resemblance to various pharmaceutical agents. For instance, pyridazino(4,5-b)indole-1-acetamide compounds, which are structurally similar, have been reported to have diverse activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002).
Coordination Chemistry and Antioxidant Activity
This compound's derivatives are also important in coordination chemistry and possess antioxidant activities. For instance, two pyrazole-acetamide derivatives have been used to synthesize coordination complexes with cobalt and copper. These complexes exhibit significant antioxidant activity, indicating potential for application in fields requiring antioxidant properties (Chkirate et al., 2019).
Synthesis of Antimicrobials
The compound is also relevant in the synthesis of antimicrobials. For example, derivatives like 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine have been used to synthesize potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar et al., 2007).
Natural Antioxidant Sources
Additionally, nitrogen-containing bromophenols, similar in structure to the subject compound, have been isolated from marine algae and show potent scavenging activity against radicals, indicating their potential as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).
Synthesis of Kinase Inhibitors
Derivatives of this compound are key intermediates in the synthesis of selective kinase inhibitors. For instance, N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide is a crucial intermediate for synthesizing inhibitors of epidermal growth factor receptor (EGFR) kinase, which are important in cancer treatment (Jiang et al., 2011).
Eigenschaften
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c1-15-6-9-19(10-7-15)29-22(33)14-32-13-21(23(34)20-11-8-16(2)28-25(20)32)26-30-24(31-35-26)17-4-3-5-18(27)12-17/h3-13H,14H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCFVOPMCRBPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-5-morpholin-4-yl-6-oxo-1,6-dihydropyridazin-4-yl)-2-(4-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2829778.png)



![(E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide](/img/structure/B2829783.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2829785.png)



![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methylbenzamide](/img/structure/B2829795.png)

![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/no-structure.png)